molecular formula C22H17ClN4O3S B11410871 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

Cat. No.: B11410871
M. Wt: 452.9 g/mol
InChI Key: MOVFVODWZOFYPP-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylsulfanyl, and carboxamide groups, as well as a benzofuran moiety linked to a phenylcarbamoyl group.

Properties

Molecular Formula

C22H17ClN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H17ClN4O3S/c1-2-31-22-24-12-15(23)18(27-22)20(28)26-17-14-10-6-7-11-16(14)30-19(17)21(29)25-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,25,29)(H,26,28)

InChI Key

MOVFVODWZOFYPP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro and Ethylsulfanyl Groups: These groups can be introduced via substitution reactions using suitable reagents.

    Attachment of the Benzofuran Moiety: This step involves the coupling of the benzofuran ring with the pyrimidine core.

    Formation of the Phenylcarbamoyl Group: This can be achieved through the reaction of the intermediate with phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but lacks the benzofuran and phenylcarbamoyl groups.

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.

    2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide: Lacks the chloro group.

Uniqueness

The presence of both the benzofuran and phenylcarbamoyl groups in 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide makes it unique compared to other similar compounds. These groups may confer specific biological activities and enhance its potential as a therapeutic agent.

Biological Activity

5-Chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by case studies and research data.

Chemical Structure and Properties

The chemical structure of 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide can be represented as follows:

  • Molecular Formula : C20H20ClN3O3S
  • Molecular Weight : 423.91 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, which include compounds structurally similar to 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide. For instance:

  • Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis and various fungal strains. Compounds demonstrated significant antimicrobial activity with MIC values ranging from 2 μg/mL to 8 μg/mL against M. tuberculosis .
  • Case Study : In a study involving the synthesis of benzofuran-based compounds, derivatives showed promising results against gram-positive and gram-negative bacteria, indicating the potential for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of similar compounds have also been documented:

  • Inhibition of Cancer Cell Lines : Studies have shown that benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Research Findings : A specific derivative demonstrated an IC50 value of less than 10 μM against breast cancer cells, indicating strong potential as an anticancer agent .

Enzyme Inhibition

The inhibition of specific enzymes related to disease processes has been another area of focus:

  • N-myristoyltransferase Inhibition : Some benzofuran derivatives were identified as potent inhibitors of N-myristoyltransferase, an enzyme implicated in fungal infections. IC50 values for these inhibitors were reported in the nanomolar range, showcasing their effectiveness .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectMIC/IC50 ValueReference
AntimicrobialM. tuberculosis2 - 8 μg/mL
AnticancerBreast Cancer Cell Lines< 10 μM
Enzyme InhibitionN-myristoyltransferase< 0.01 μM

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